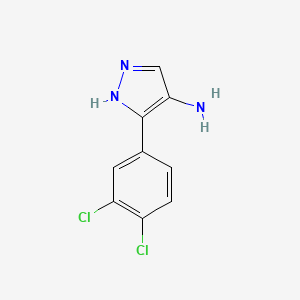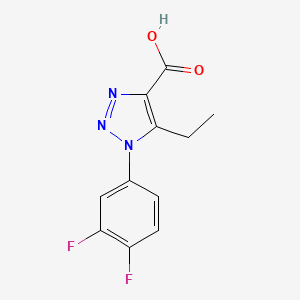
1-(3,4-difluorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-二氟苯基)-5-乙基-1H-1,2,3-三唑-4-羧酸是一种合成有机化合物,属于三唑衍生物类。三唑是一类杂环化合物,包含一个由两个碳原子和三个氮原子组成的五元环。该特定化合物以其结构中的二氟苯基、乙基和羧酸基团连接到三唑环上而著称。
准备方法
合成路线和反应条件
1-(3,4-二氟苯基)-5-乙基-1H-1,2,3-三唑-4-羧酸的合成通常涉及以下步骤:
三唑环的形成: 三唑环可以通过叠氮化物和炔烃之间的环加成反应合成。该反应通常由铜 (Cu) 或钌 (Ru) 催化剂催化。
二氟苯基的引入: 二氟苯基可以通过使用合适的二氟苯基卤化物的取代反应引入。
乙基的加入: 乙基可以通过使用卤代烷烃的烷基化反应加入。
羧酸基团的形成: 羧酸基团可以通过使用二氧化碳 (CO2) 在碱性条件下进行羧化反应引入。
工业生产方法
1-(3,4-二氟苯基)-5-乙基-1H-1,2,3-三唑-4-羧酸的工业生产涉及扩大实验室合成方法的规模。这通常包括优化反应条件以提高收率和纯度,使用连续流动反应器更好地控制反应参数,以及采用结晶或色谱等纯化技术。
化学反应分析
反应类型
1-(3,4-二氟苯基)-5-乙基-1H-1,2,3-三唑-4-羧酸会发生各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾 (KMnO4) 或过氧化氢 (H2O2) 等氧化剂氧化。
还原: 还原可以使用氢化锂铝 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂实现。
取代: 二氟苯基可以与亲核试剂或亲电试剂发生取代反应。
水解: 羧酸基团可以在酸性或碱性条件下水解。
常用试剂和条件
氧化剂: 高锰酸钾 (KMnO4),过氧化氢 (H2O2)
还原剂: 氢化锂铝 (LiAlH4),硼氢化钠 (NaBH4)
催化剂: 铜 (Cu),钌 (Ru)
溶剂: 乙醇,甲醇,二氯甲烷
主要产物
氧化: 形成相应的酮或醛
还原: 形成相应的醇
取代: 形成各种取代衍生物
水解: 形成相应的羧酸盐或醇
科学研究应用
1-(3,4-二氟苯基)-5-乙基-1H-1,2,3-三唑-4-羧酸在科学研究中有几种应用:
化学: 用作合成更复杂分子的构建单元。
生物学: 研究其潜在的生物活性,包括抗菌和抗真菌特性。
医学: 研究其在药物开发中的潜在用途,特别是作为抗真菌或抗癌剂。
工业: 用于开发新材料,以及作为各种化学反应的催化剂。
作用机制
1-(3,4-二氟苯基)-5-乙基-1H-1,2,3-三唑-4-羧酸的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可以通过与酶或蛋白质的活性位点结合来抑制其活性,从而阻断其功能。这种抑制会导致基本生物过程(如细胞分裂或蛋白质合成)的破坏,最终导致靶生物或细胞的死亡。
相似化合物的比较
1-(3,4-二氟苯基)-5-乙基-1H-1,2,3-三唑-4-羧酸可以与其他类似化合物进行比较,例如:
1-(3,4-二氟苯基)-1H-1,2,3-三唑-4-羧酸: 缺少乙基,这可能会影响其生物活性和化学反应性。
1-(3,4-二氟苯基)-5-甲基-1H-1,2,3-三唑-4-羧酸: 含有甲基而不是乙基,这可能导致不同的物理和化学性质。
1-(3,4-二氟苯基)-5-乙基-1H-1,2,3-三唑-4-甲酰胺: 含有甲酰胺基而不是羧酸基,这可能会影响其溶解度和反应性。
1-(3,4-二氟苯基)-5-乙基-1H-1,2,3-三唑-4-羧酸的独特性在于其功能基团的特定组合,赋予其独特的化学和生物学特性。
属性
分子式 |
C11H9F2N3O2 |
|---|---|
分子量 |
253.20 g/mol |
IUPAC 名称 |
1-(3,4-difluorophenyl)-5-ethyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C11H9F2N3O2/c1-2-9-10(11(17)18)14-15-16(9)6-3-4-7(12)8(13)5-6/h3-5H,2H2,1H3,(H,17,18) |
InChI 键 |
ZXXUMBOZGLFLNW-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(N=NN1C2=CC(=C(C=C2)F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


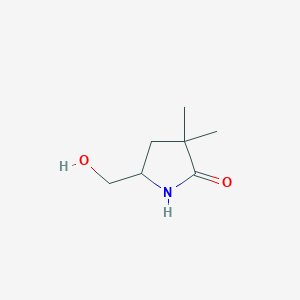
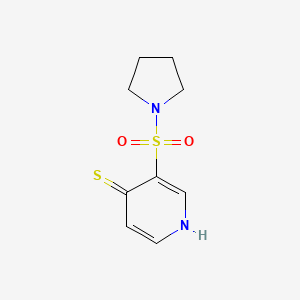


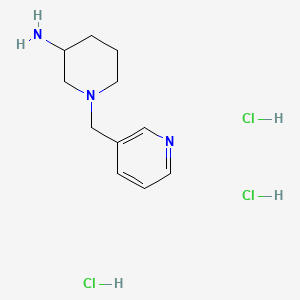

![(4-(Benzo[D][1,3]dioxol-5-YL)-1H-imidazol-2-YL)methanamine](/img/structure/B11812934.png)

